N-(2-phenylethyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide -

N-(2-phenylethyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide

Catalog Number: EVT-4327728
CAS Number:
Molecular Formula: C20H24N2O3S
Molecular Weight: 372.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-Phenylethyl)-2-hydroxymethyl-benzamide

  • Compound Description: This compound serves as a precursor in the synthesis of N-(2-Phenylethyl)-1,3-dihydro-isobenzofuran-imines. []

N-(2-Phenylethyl)-1,3-dihydro-isobenzofuran-imines

  • Compound Description: These compounds are synthesized from N-(2-Phenylethyl)-2-hydroxymethyl-benzamide via treatment with SOCl2. They are characterized by their spectroscopic and chemical properties. []

N-(2-Phenylethyl)-2-hydroxymethyl-benzylamines

  • Compound Description: These compounds result from the reduction of N-(2-Phenylethyl)-1,3-dihydro-isobenzofuran-imines using NaBH4. []

N-((1-(phenylsulfonyl)-3-(phenylthio)-1H-indol-2-yl)methyl)acetamide

  • Compound Description: This compound has been studied using DFT calculations and various spectroscopic techniques like FTIR and FT Raman to understand its vibrational and electronic properties. []
  • Compound Description: The crystal structure of Eprazinone dihydrochloride has been determined, revealing an extended conformation and a chair conformation for the piperazine ring. []

N-[(2-Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives

  • Compound Description: These derivatives of cinnamic acid demonstrate significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. Some derivatives showed promising activity against Staphylococcus aureus and Staphylococcus epidermidis biofilms. Furthermore, several derivatives exhibited anticancer activity against human cervical, ovarian, and breast cancer cell lines, while some displayed potent antioxidant properties. []

1,1,3,4-Tetramethyl-3-(1-methyl-1H-indol-3-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole and 1,1,3-Trimethyl-4-phenylsulfonyl-3-(1-phenylsulfonyl-1H-indol-3-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole

  • Compound Description: These dimeric 3-vinylindoles have been investigated as potential antitumor agents. Their structures have been elucidated through X-ray diffraction analysis. []

trans-3-[4-(2-Oxo-2-phenylethyl)-1,3-dioxolan-2-yl]-1-phenyl-1-propanone

  • Compound Description: This compound is a self-condensation product of 4-oxo-4-phenylbutanal and was obtained as a byproduct during the synthesis of benzyl 6-oxo-6-phenyl-2-hexenoate. []

2-(5-Methyl-1-benzo­furan-3-yl)-N-(2-phenyl­eth­yl)acetamide

  • Compound Description: The crystal structure of this compound reveals a non-planar conformation. Notably, it forms chains along the a-axis direction through N—H⋯O hydrogen bonds. []

2-(1-Benzoyl-1-phenylethyl)-3-phenylsulfanyl-1-phenylsulfonyl-1H-indole

  • Compound Description: The crystal structure of this compound reveals that the indole system is approximately planar. Notably, inversion-related molecules within the crystal structure form C-H⋯π interactions and C-H⋯O hydrogen bonds. []

N‐(2‐Phenylethyl)‐isochroman‐1-imine

  • Compound Description: This compound is synthesized from N-(2-Phenylethyl)-2-(2-hydroxyethyl)-benzamides. Its reactivity is distinct from its five-membered ring counterpart. []

N-(2-phenylethyl)-N-n-propyl-2-(3-hydroxyphenyl) ethylamine (RU 24213)

  • Compound Description: This compound exhibits selective agonist activity towards the dopamine D2 receptor subtype. Its derivatives, substituted with halogens and methyl or hydroxyl groups on the phenylethyl moiety, have been studied for their binding affinities to dopamine receptors. []

Ethyl 2-{[N-(2-iodo­phen­yl)phenyl­sulfonamido]meth­yl}-1-phenyl­sulfonyl-1H-indole-3-carboxyl­ate

  • Compound Description: The crystal structure of this compound reveals that molecules are linked into sheets through C—H⋯O hydrogen bonds and C—H⋯π inter­actions. These sheets are further interconnected by C—H⋯O hydrogen bonds. []

N‐ (2‐Phenylethyl)‐hexahydroisochroman‐1-imine

  • Compound Description: This compound is a six-membered cyclic imidlactone. Its synthesis is stereoselective, yielding primarily cis or trans isomers depending on reaction conditions. []

N,N′Dimethyl-N,N′-di-2-phenylethyl-diglycol Amide (MPEDGA)

  • Compound Description: MPEDGA is a diglycolamide extractant used in the selective separation of europium(III) from americium(III) in nitric acid solutions. []

Trimethyl[3-methyl-1-(o-tolenesulfonyl)indol-2-ylmethyl]ammonium iodide and benzyl[3-bromo-1-(phenylsulfonyl)indol-2-ylmethyl]tolylamine

  • Compound Description: The crystal structures of both compounds reveal that the indole ring systems are not coplanar with the sulfonyl groups. []

N-[(3-Phenylsulfanyl-1-phenylsulfonyl-1H-indol-2-yl)methyl]propionamide

  • Compound Description: In the crystal structure of this compound, the phenyl rings are not coplanar with the indole ring system. The structure is stabilized by intramolecular C—H⋯O and N—H⋯O hydrogen bonds. []

N-[4-bromo-2-[(3-bromo-1-phenylsulfonyl-1H-indol-2-yl)methyl]-5-methoxyphenyl]acetamide

  • Compound Description: In this molecule, the indole ring system is planar, but the sulfonyl-bound phenyl ring is orthogonal to it. Intramolecular C-H...O hydrogen bonds influence the conformation. []

Ethyl 1-(2-(Hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate

  • Compound Description: This compound has been studied using X-ray crystallography and DFT calculations. The crystal structure is stabilized by C-HO and N-HO hydrogen bonding interactions. []

Di-µ-chloro-bis[N-(2-hydroxy-2-phenylethyl)salicylideneiminatocopper(II)]

  • Compound Description: The crystal structure of this copper(II) complex reveals a distorted square-planar coordination geometry around the copper atoms. It exhibits weak antiferromagnetic spin coupling. []

2-Phenylethyl β-D-glucopyranoside

  • Compound Description: This compound has been isolated from the flowers of Nyctanthes arbor-tristis Linn and characterized through spectroscopic techniques. []

N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines and N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)-4-methoxyanilines

  • Compound Description: These series of compounds were designed and synthesized as potential antiviral agents. They were found to be potent inhibitors of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) replication with low cytotoxicity. []

Ethyl β-{2-[4-(dimethylamino)phenyliminomethyl]-1-(phenylsulfonyl)indol-3-yl}acrylate

  • Compound Description: This compound's crystal structure indicates a non-planar conformation with stabilizing intramolecular C-H⋯O and C-H⋯N interactions. [, ]

N-((3-methyl-1-(phenylsulfonyl)-1H-indol-2-yl)methyl) acetamide (N3MP2MA)

  • Compound Description: N3MP2MA has been investigated through FTIR, FT Raman spectroscopy, and DFT calculations to comprehend its vibrational characteristics, electronic properties, and molecular stability. []

bis(1-(phenylsulfonyl)-2-(1-(pyrazin-2-yl)ethylidene)hydrazin-1-ido-κ3N,N′,O)copper(II)

  • Compound Description: The crystal structure of this copper(II) complex has been determined, revealing an orthorhombic crystal system. []

cis-(+)-N-[3-Methyl-l-(2-phenylethyl)-4-piperidyll-N-phenylpropanamide

  • Compound Description: This compound exhibits potent analgesic activity, significantly surpassing the potency of morphine. Its pharmacological profile includes a rapid onset of action and a shorter duration of action compared to morphine. [, ]

N-[(3-Bromo-1-phenyl­sulfonyl-1H-indol-2-yl)meth­yl]-4-fluoro­aniline

  • Compound Description: The crystal structure of this compound indicates a non-planar conformation, stabilized by intramolecular hydrogen bonding involving C—H⋯O and C—H⋯Br interactions. Intermolecular C—H⋯π interactions contribute to the crystal packing. []

N-[(1R)-1-(3-Cyclopropoxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide (BMS-795311)

  • Compound Description: BMS-795311 is a potent and orally available Cholesteryl Ester Transfer Protein (CETP) inhibitor. It demonstrates efficacy in raising HDL-C levels in animal models without the adverse effects observed with other CETP inhibitors like torcetrapib. []

1-{2-[(E)-2-(2-Nitrophenyl)ethenyl]-1-phenylsulfonyl-1H-indol-3-yl}ethanone

  • Compound Description: The crystal structure of this compound reveals a planar indole moiety and a distorted tetrahedral geometry around the sulfur atom. The structure is stabilized by intramolecular C—H⋯O hydrogen bonds and intermolecular C—H⋯O hydrogen bonds and C—H⋯π interactions. []

2‐Bromo‐N‐[3‐bromo‐1‐(phenyl­sulfonyl)­indol‐2‐yl­methyl]‐4‐methyl­aniline

  • Compound Description: This compound crystallizes in the triclinic space group P1 with two molecules in the asymmetric unit, differing in the orientation of the aniline substituent. []

N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide

  • Compound Description: In the crystal structure of this compound, the indole ring system is not coplanar with the benzene rings. Intramolecular N—H⋯O and C—H⋯O hydrogen bonds and an aromatic π–π stacking interaction stabilize the molecular conformation. []

1-Phenylsulfonyl-2-methyl-3-cyanoindole

  • Compound Description: The crystal structure of this compound reveals a planar conformation for both the indole moieties and the benzene rings. It exhibits C-H…N and C-H…O hydrogen bondings, as well as C-H…π and π…π weak interactions, contributing to its crystal packing. []

1-Methyl-3-(2’-Phenylethyl)- 1H,3H-Quinazoline-2,4-dione

  • Compound Description: This quinazoline alkaloid derivative was synthesized and characterized using spectroscopic techniques like 1H NMR and 13C NMR. []
  • Compound Description: 7302 is an analgesic compound. Its ester derivatives have been synthesized and evaluated for their analgesic activity and receptor binding affinity. While maintaining significant analgesic effects, the ester derivatives showed a decrease in receptor affinity compared to the parent compound. [, ]

Mercapto-N-phenyl­form­imidoyl-1-methyl-3-(2-phenyl­ethyl)­benzimidazolinium inner salt

  • Compound Description: This compound has a non-planar conformation, comprising a benzimidazole ring system and two phenyl rings. The dihedral angle between the phenyl rings is significant. []

1-(2-hydroxy-2-phenylethyl)-3,5-diphenyl-1H-pyrazole and its derivatives

  • Compound Description: This pyrazole derivative and its esters, ethers, and N,N-disubstituted analogs demonstrate various pharmacological activities, including sedative, platelet antiaggregating, local anesthetic, analgesic, and anti-inflammatory effects. []

N‐(1‐(5‐mercapto‐4‐((substituted benzylidene)amino)‐4H‐1,2,4‐triazol‐3‐yl)‐2‐phenylethyl)benzamides

  • Compound Description: These N‐benzoyl‐L‐phenylalanine-derived azomethine‐triazole hybrids exhibit potent urease inhibitory activity and free radical scavenging properties. []

(Z)-2-[(1-Phenylsulfonyl-1H-indol-3-yl)methylene]-1-azabicyclo[2.2.2]octan-3-one semicarbazone

  • Compound Description: In the crystal structure of this compound, the indole system is planar, and the phenyl ring of the phenylsulfonyl group is not coplanar to it. []

N-[2-(Phenylsulfonyl)ethyl]benzylamine

  • Compound Description: The crystal structure of this compound has been determined using X-ray diffraction analysis. []

Ethyl 2-[(N-methoxy-N-methylcarbamoyl)methyl]-1-(phenylsulfonyl)-1H-indole-3-carboxylate

  • Compound Description: The crystal structure of this compound shows that the phenyl ring is not coplanar with the indole ring system. It exhibits intramolecular and intermolecular C—H⋯O, C—H⋯N, and C—H⋯π interactions. []

1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea

  • Compound Description: In the crystal structure, the 4-methoxyphenyl ring and the urea group are not coplanar. It exhibits intermolecular N—H⋯O and O—H⋯O hydrogen bonding. []

3-[Decyldimethylsilyl]-N-[2-(4-methylphenyl)-1-phenylethyl]propanamide (Sah 58-035)

  • Compound Description: Sah 58-035, a known acyl-coenzyme A: cholesterol acyltransferase (ACAT) inhibitor, also exhibits agonist activity towards estrogen receptors α and β. Its structure resembles the pharmacophore of estrogen receptor ligands. []

N-[2-(Phenylsulfonyl)ethyl]benzylamine

  • Compound Description: The crystal structure of N-[2-(phenylsulfonyl)ethyl]benzylamine has been determined. []

[2‐(3,4‐Methylenedioxyphenyl)‐1‐(phenylsulfonyl)vinyl]‐3‐(phenylthio)indole

  • Compound Description: This compound's crystal structure highlights the non-coplanar arrangement of the dioxole ring with the indole ring system. The molecule exhibits a slight fold along the central C-C bond of the indole system. []

Phenyl(3-methyl-1-phenylsulfonyl-1H-indol-2-yl)methanone

  • Compound Description: In this compound, the N atom of the indole ring deviates slightly from the plane formed by the ring atoms. The S atom exhibits a distorted tetrahedral geometry. []

Methyl-2-methyl-4-(2-oxo-2-phenylethyl)-5-phenyl-1H-pyrrole-3-carboxylate

  • Compound Description: This compound has been structurally characterized, revealing its crystallographic parameters and spatial arrangement. []

Fentanyl and N-[1-(2-phenylethyl)-4-piperidyl]-N-(1-phenyl-4-pyrazolyl)propanamide

  • Compound Description: These compounds are potent analgesics. Their structural and electronic properties have been investigated using NMR spectroscopy, X-ray crystallography, and theoretical calculations. []

N-[(3-Phenylsulfanyl-1-phenylsulfonyl-1H-indol-2-yl)methyl]acetamide

  • Compound Description: In the crystal structure, this compound forms centrosymmetric dimers stabilized by N—H⋯O hydrogen bonds. []

Properties

Product Name

N-(2-phenylethyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide

IUPAC Name

1-(benzenesulfonyl)-N-(2-phenylethyl)piperidine-3-carboxamide

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C20H24N2O3S/c23-20(21-14-13-17-8-3-1-4-9-17)18-10-7-15-22(16-18)26(24,25)19-11-5-2-6-12-19/h1-6,8-9,11-12,18H,7,10,13-16H2,(H,21,23)

InChI Key

HRYQVWWYHIKNEK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.